

Application Notes and Protocols for 2-Methoxypropanoic Acid Reactions

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Compound of Interest

Compound Name: 2-Methoxypropanoic acid

Cat. No.: B1208107

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving **2-methoxypropanoic acid**, a valuable chiral building block in synthetic and medicinal chemistry. The protocols outlined below cover the synthesis of **2-methoxypropanoic acid** and its subsequent derivatization into amides and esters, which are key functionalities in many pharmaceutical compounds.

Data Presentation

Table 1: Synthesis of **2-Methoxypropanoic Acid**

Parameter	Value	Reference
Starting Material	2-Bromopropionic acid	[1]
Reagents	Sodium methoxide, Methanol, 1N HCl	[1]
Solvent	Methanol, Ethyl acetate	[1]
Reaction Temperature	50 °C	[1]
Reaction Time	Overnight	[1]
Yield	99%	[1]
Product Appearance	Colorless oil	[1]
Characterization	¹ H NMR (CD ₃ OD): δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H)	[1]

Table 2: General Conditions for Amide Coupling of **2-Methoxypropanoic Acid**

Parameter	Description
Carboxylic Acid	2-Methoxypropanoic acid
Amine	Primary or secondary amine
Coupling Reagents	HATU, HBTU, EDC/HOBt, or DCC/DMAP
Base	DIPEA or Triethylamine
Solvent	DMF or DCM
Reaction Temperature	0 °C to Room Temperature
Reaction Time	2-24 hours

Table 3: General Conditions for Esterification of **2-Methoxypropanoic Acid**

Parameter	Description
Carboxylic Acid	2-Methoxypropanoic acid
Alcohol	Primary or secondary alcohol
Catalyst	Concentrated H ₂ SO ₄ or p-TsOH
Solvent	Excess alcohol or an inert solvent (e.g., toluene) with Dean-Stark trap
Reaction Temperature	Reflux
Reaction Time	2-24 hours

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxypropanoic Acid

This protocol details the synthesis of **2-methoxypropanoic acid** from 2-bromopropionic acid.

Materials:

- 2-Bromopropionic acid
- 25% Sodium methoxide in methanol
- Methanol
- 1N Hydrochloric acid
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask
- Stir bar
- Condenser

- Heating mantle
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a stir bar and a condenser, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL) under a nitrogen atmosphere.[1]
- Slowly add a methanolic solution of 25% sodium methoxide (16 mL) dropwise to the stirring solution.[1]
- Heat the reaction mixture to 50 °C and stir overnight under a continuous nitrogen stream.[1]
- After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.[1]
- Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.[1]
- Extract the aqueous layer with ethyl acetate (3 x 70 mL, 25 mL, 10 mL).[1]
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2-methoxypropanoic acid** as a colorless oil. The product is typically of sufficient purity for subsequent reactions without further purification.[1]

Protocol 2: Amide Coupling of 2-Methoxypropanoic Acid (General Procedure)

This protocol provides a general method for the formation of an amide bond between **2-methoxypropanoic acid** and a primary or secondary amine using a peptide coupling reagent.

Materials:

- **2-Methoxypropanoic acid**
- Amine of choice

- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)
- Round-bottom flask
- Stir bar
- Nitrogen balloon
- Standard work-up and purification supplies

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve **2-methoxypropanoic acid** (1.0 eq) in anhydrous DMF.
- Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
- Add the desired amine (1.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: Fischer Esterification of 2-Methoxypropanoic Acid (General Procedure)

This protocol describes a general method for the acid-catalyzed esterification of **2-methoxypropanoic acid** with an alcohol.

Materials:

- **2-Methoxypropanoic acid**
- Alcohol of choice
- Concentrated Sulfuric Acid
- Round-bottom flask
- Stir bar
- Condenser
- Heating mantle
- Dean-Stark trap (optional)
- Toluene (optional)
- Standard work-up and purification supplies

Procedure:

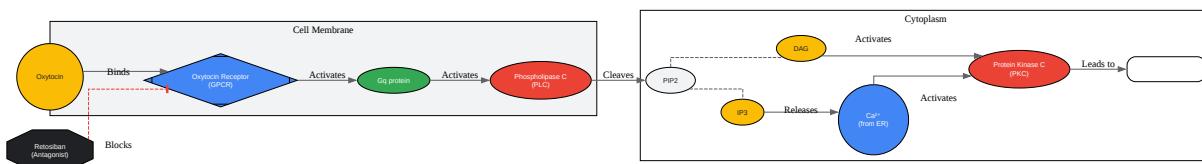
- In a round-bottom flask, combine **2-methoxypropanoic acid** (1.0 eq) and the desired alcohol (can be used as the solvent, or 1.2-2.0 eq in an inert solvent like toluene).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
- If using an inert solvent, equip the flask with a Dean-Stark trap to remove water as it is formed.

- Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring the progress by TLC or GC-MS.
- After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude ester by flash column chromatography or distillation.

Mandatory Visualization

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the oxytocin receptor, a G-protein coupled receptor. Antagonists of this receptor, such as Retosiban, are of interest in drug development for conditions like preterm labor.^{[2][3][4]} **2-Methoxypropanoic acid** can serve as a chiral building block for the synthesis of complex molecules that may interact with such biological targets.

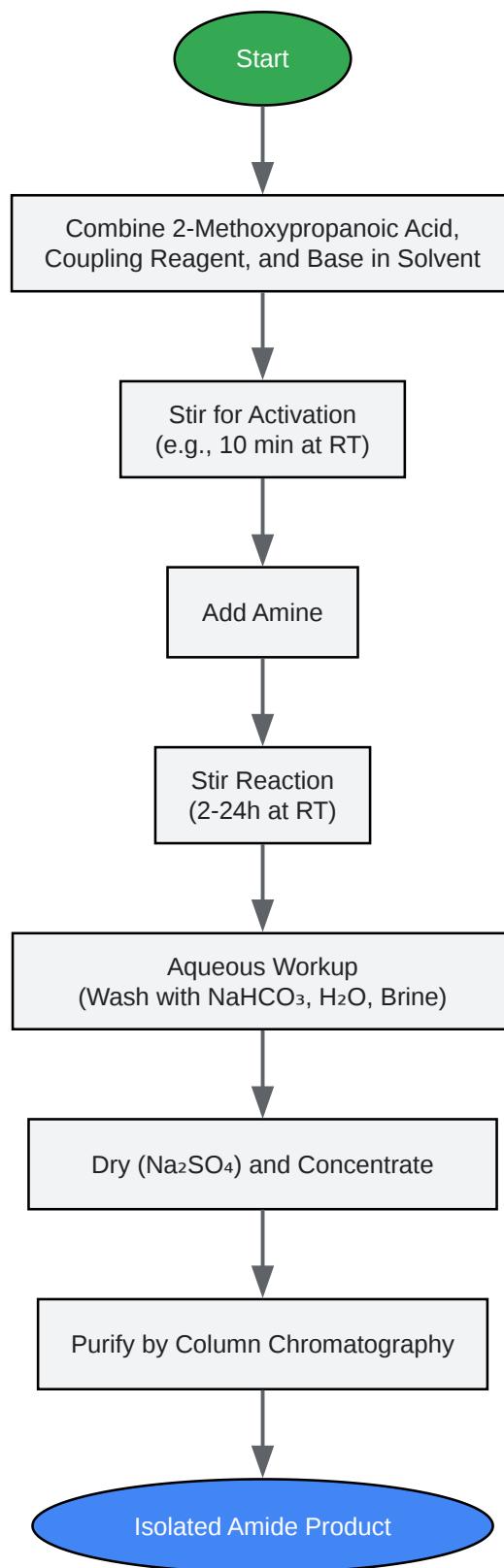


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Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow: Amide Coupling

The following diagram outlines the general workflow for the amide coupling of **2-methoxypropanoic acid**.



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Caption: Amide Coupling Workflow.

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